4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde
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Overview
Description
4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes This compound is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with a 3-(3-ethoxyphenoxy)propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxyphenol and 4-hydroxybenzaldehyde.
Etherification: The first step involves the etherification of 3-ethoxyphenol with 1-bromo-3-chloropropane to form 3-(3-ethoxyphenoxy)propane.
Aldehyde Formation: The final step involves the reaction of 3-(3-ethoxyphenoxy)propane with 4-hydroxybenzaldehyde under basic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products:
Oxidation: 4-[3-(3-ethoxyphenoxy)propoxy]benzoic acid.
Reduction: 4-[3-(3-ethoxyphenoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
- 3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde
- 4-ethoxy-2-hydroxybenzaldehyde
- 4-[2-(dimethylamino)ethoxy]benzaldehyde
Comparison: 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial applications.
Properties
IUPAC Name |
4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-20-17-5-3-6-18(13-17)22-12-4-11-21-16-9-7-15(14-19)8-10-16/h3,5-10,13-14H,2,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJLXUKYBGMANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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